REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1[NH2:10].O.O.[C:13](O)(=[O:17])[C:14](O)=[O:15]>Cl>[CH3:8][C:7]1[CH:6]=[C:5]([CH3:9])[CH:4]=[C:3]2[C:2]=1[NH:1][C:13](=[O:17])[C:14](=[O:15])[NH:10]2 |f:1.2.3|
|
Name
|
|
Quantity
|
424 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1C)C)N
|
Name
|
|
Quantity
|
432 mg
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 57.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the supernatant was removed
|
Type
|
WASH
|
Details
|
The yellow solid was washed with cold water (2×2 mL)
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo for 2 h
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2NC(C(NC2=CC(=C1)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 516 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |